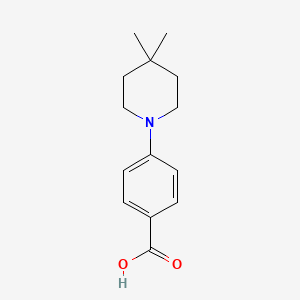

4-(4,4-Dimethylpiperidin-1-YL)benzoic acid

描述

Significance of Piperidine-Substituted Benzoic Acid Architectures in Chemical Biology

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous feature in numerous natural products and synthetic drugs. researchgate.netnih.gov Its conformational flexibility and ability to engage in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of molecules intended to modulate biological processes. When coupled with a benzoic acid moiety, the resulting architecture presents a versatile scaffold with both a hydrophobic aromatic ring and a polar carboxylic acid group, which can be crucial for receptor binding and pharmacokinetic properties.

Overview of Precedent Research on Related Molecular Scaffolds in Medicinal Chemistry

The inherent value of the piperidine-substituted benzoic acid scaffold is underscored by the extensive research into its analogs. A notable example is 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key intermediate in the synthesis of Imatinib (B729), a highly successful targeted therapy for chronic myeloid leukemia and other cancers. guidechem.com This highlights the potential of this class of compounds to serve as building blocks for complex and potent therapeutic agents.

Furthermore, structure-activity relationship (SAR) studies on various piperidine derivatives have revealed their potential as anticancer agents, tyrosinase inhibitors, and modulators of other enzymatic and receptor systems. nih.govresearchgate.net For instance, research on benzoyl and cinnamoyl piperidine amides has identified potent tyrosinase inhibitors, with the piperidine moiety playing a crucial role in the compound's activity and drug-like properties. nih.govacs.org The benzoylpiperidine fragment itself is considered a privileged structure in medicinal chemistry, found in a wide array of bioactive compounds targeting serotoninergic and dopaminergic receptors. nih.gov

The following table provides a summary of representative research findings on related molecular scaffolds:

| Compound Class | Investigated Activity | Key Findings |

| Piperazine/Piperidine Amides | Tyrosinase Inhibition | Benzylpiperidine analogues showed a balanced activity and physicochemical profile, with the benzyl (B1604629) group contributing to higher potency. nih.govacs.org |

| Piperidine Derivatives | Anticancer | Piperidine amide derivatives have demonstrated notable antitumor activity. researchgate.net |

| 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid | Kinase Inhibition (Imatinib) | Serves as a crucial intermediate for a highly effective anticancer drug, underscoring the value of the substituted benzoic acid core. |

| Benzoylpiperidine Derivatives | CNS Receptor Ligands | The 4-(p-fluorobenzoyl)piperidine fragment is a key pharmacophore for targeting 5-HT2A receptors. nih.gov |

Rationale for Investigating 4-(4,4-Dimethylpiperidin-1-YL)benzoic Acid as a Prototypical Chemical Entity

The specific investigation of this compound is predicated on a systematic approach to drug discovery and chemical probe development. The rationale for its study as a prototypical chemical entity can be broken down as follows:

Systematic Structural Modification: The gem-dimethyl substitution on the 4-position of the piperidine ring is a deliberate design choice. This modification introduces steric bulk, which can influence the molecule's binding affinity and selectivity for its biological target. The dimethyl groups can also impact the compound's metabolic stability by blocking potential sites of oxidation.

Exploration of Chemical Space: By introducing the 4,4-dimethylpiperidine (B184581) moiety, researchers can explore a new region of chemical space within the broader class of piperidine-substituted benzoic acids. This allows for a more nuanced understanding of the structure-activity relationships governing the bioactivity of this scaffold.

Prototypical Scaffold for Library Synthesis: this compound can serve as a foundational molecule for the synthesis of a library of derivatives. The carboxylic acid handle allows for straightforward chemical modifications, such as esterification or amidation, to generate a diverse set of compounds for screening against various biological targets.

While specific research dedicated solely to this compound is not yet widely published, its chemical structure suggests it is a compound of interest for these strategic reasons. Its hydrochloride salt is commercially available, indicating its accessibility for research purposes. chemscene.com

The following table details the basic chemical information for this compound hydrochloride:

| Property | Value |

| CAS Number | 1069135-18-7 |

| Molecular Formula | C14H20ClNO2 |

| Molecular Weight | 269.77 g/mol |

属性

IUPAC Name |

4-(4,4-dimethylpiperidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2)7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17/h3-6H,7-10H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGVOIOJCKRYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468205 | |

| Record name | 4-(4,4-DIMETHYLPIPERIDIN-1-YL)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406233-26-9 | |

| Record name | 4-(4,4-DIMETHYLPIPERIDIN-1-YL)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 4,4 Dimethylpiperidin 1 Yl Benzoic Acid Derivatives

Strategies for the Construction of the 4-(4,4-Dimethylpiperidin-1-YL)benzoic Acid Core

The assembly of the this compound scaffold primarily involves the formation of a carbon-nitrogen bond between a benzoic acid precursor and the 4,4-dimethylpiperidine (B184581) fragment. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Conventional and Modern Synthetic Routes towards the Benzoic Acid Moiety

The benzoic acid portion of the target molecule can be sourced from commercially available starting materials or synthesized through various established methods. Common precursors include 4-halobenzoic acids (e.g., 4-fluorobenzoic acid, 4-bromobenzoic acid) and 4-aminobenzoic acid.

Conventional methods for the preparation of substituted benzoic acids include the oxidation of the corresponding toluenes. For instance, 4-chlorotoluene (B122035) can be oxidized to 4-chlorobenzoic acid. jst.go.jp Another classical approach is the Hofmann rearrangement of 1,4-benzenedicarboxylic acid monoamide, which can be derived from 1,4-phthalic acid monomethyl ester, to yield 4-aminobenzoic acid. chemicalbook.com

Modern synthetic approaches offer milder and more versatile routes. For example, palladium-catalyzed carbonylation of aryl halides or triflates provides a direct method for introducing the carboxylic acid group.

Approaches for Introducing the 4,4-Dimethylpiperidine Fragment

The crucial step in constructing the core structure is the coupling of the 4,4-dimethylpiperidine ring to the benzoic acid moiety. Transition-metal-catalyzed cross-coupling reactions are the most prevalent and efficient methods for this transformation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for the formation of C-N bonds. jst.go.jpwikipedia.org The reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of this compound, a 4-halobenzoic acid derivative (often an ester to avoid complications with the acidic proton) is reacted with 4,4-dimethylpiperidine. The choice of ligand is critical for the success of the reaction, especially with sterically hindered amines like 4,4-dimethylpiperidine. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are known to enhance reaction efficiency. nih.gov

The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-arylpiperidine and regenerates the Pd(0) catalyst. wikipedia.org

Ullmann Condensation: A classical alternative to palladium-catalyzed methods is the copper-catalyzed Ullmann condensation. organic-chemistry.org This reaction typically requires harsher conditions (higher temperatures) than the Buchwald-Hartwig amination and often involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. While historically significant, the Ullmann reaction has seen a renaissance with the development of new ligand systems that allow for milder reaction conditions. For the synthesis of the target compound, this would involve reacting a 4-halobenzoic acid with 4,4-dimethylpiperidine in the presence of a copper catalyst.

Optimization of Reaction Conditions and Yields for Enhanced Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often screened include the catalyst system (metal precursor and ligand), base, solvent, temperature, and reaction time.

For the Buchwald-Hartwig amination , a systematic optimization might involve screening various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a range of phosphine ligands to identify the most effective combination for the sterically demanding 4,4-dimethylpiperidine. The choice of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) and solvent (e.g., toluene (B28343), dioxane, THF) can also significantly impact the reaction outcome. wiley.comorganic-chemistry.org High-throughput experimentation can be a valuable tool for rapidly identifying optimal conditions. rsc.org

Similarly, for the Ullmann condensation , the choice of copper source (e.g., CuI, CuBr), ligand (often diamines or phenanthrolines), base, and solvent is critical for achieving high yields under milder conditions. mdpi.com

The table below summarizes typical components that are varied during the optimization of these coupling reactions.

| Parameter | Buchwald-Hartwig Amination (Pd-catalyzed) | Ullmann Condensation (Cu-catalyzed) |

| Metal Precursor | Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ | CuI, CuBr, Cu₂O |

| Ligand | Bulky phosphines (e.g., XPhos, SPhos) | Diamines, Phenanthrolines, Amino acids |

| Base | NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF, DMF | DMF, DMSO, Pyridine (B92270) |

| Temperature | Room Temperature to 120 °C | 100 °C to 200 °C (classical), lower with modern ligands |

Derivatization and Analog Synthesis from the this compound Scaffold

The carboxylic acid functionality of the this compound scaffold serves as a versatile handle for the synthesis of a wide array of derivatives and analogs through common organic transformations.

Esterification and Amidation Reactions for Diverse Conjugates

Esterification: The carboxylic acid can be readily converted to its corresponding esters through various established methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a classical approach. However, for more sensitive substrates or to achieve milder reaction conditions, coupling reagents are often employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), facilitate the formation of the ester bond. peptide.comhartleygroup.org This allows for the coupling of the benzoic acid with a diverse range of alcohols, including those with complex functionalities.

Amidation: The synthesis of amides from this compound is a key transformation for creating conjugates with amines, including amino acids, peptides, and other bioactive molecules. Similar to esterification, carbodiimide-based coupling reagents (DCC, EDC) are widely used to activate the carboxylic acid for reaction with a primary or secondary amine. peptide.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can be included to suppress side reactions and minimize racemization when coupling with chiral amines. bachem.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.orggoogle.com The resulting 4-(4,4-dimethylpiperidin-1-yl)benzoyl chloride can then be reacted with a wide variety of amines to form the corresponding amides under basic conditions.

The table below provides an overview of common reagents used for these transformations.

| Transformation | Reagent/Method | Typical Conditions |

| Esterification | Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat |

| Carbodiimide Coupling | Alcohol, DCC or EDC, DMAP (cat.), CH₂Cl₂ | |

| Amidation | Carbodiimide Coupling | Amine, DCC or EDC, HOBt or Oxyma, DMF or CH₂Cl₂ |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, neat or in CH₂Cl₂ | |

| Amide Formation from Acyl Chloride | Amine, Base (e.g., Et₃N, Pyridine), CH₂Cl₂ |

Modifications of the Piperidine (B6355638) Ring System and Dimethyl Substituents

The synthesis of analogs with modifications to the 4,4-dimethylpiperidine ring offers a pathway to explore structure-activity relationships and fine-tune the properties of the molecule.

Functionalization of the Piperidine Ring: Direct C-H functionalization of the piperidine ring presents a modern and efficient strategy for introducing new substituents. nih.gov Rhodium-catalyzed C-H insertion reactions, for example, can be used to introduce functional groups at various positions on the piperidine ring, with the site-selectivity often controlled by the choice of catalyst and the nitrogen protecting group. nih.gov While direct functionalization of the 4,4-dimethylpiperidine moiety within the target benzoic acid is challenging due to the existing N-aryl bond, these methods can be applied to piperidine precursors before their coupling to the aromatic ring.

Ring Expansion and Opening: More drastic modifications can involve ring-expansion or ring-opening reactions of the piperidine scaffold. For instance, certain reactions can expand the six-membered piperidine ring to a seven-membered azepane ring. ijnrd.orgresearchgate.net These transformations fundamentally alter the conformation and steric bulk of the heterocyclic moiety.

Modification of the Dimethyl Group: Introducing functionality to the gem-dimethyl groups is synthetically challenging. However, it is conceivable to synthesize analogs where one or both methyl groups are replaced with other functionalities. For example, starting from a precursor like 4-piperidone, one could envision a Grignard reaction with methylmagnesium bromide followed by oxidation to introduce a hydroxyl group, leading to a 4-hydroxy-4-methylpiperidine derivative. This modified piperidine could then be coupled to the benzoic acid core. The synthesis of analogs such as 4-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)benzoic acid would require a multi-step synthesis of the substituted piperidine precursor.

Substituent Variations on the Benzoic Acid Moiety

The aromatic ring of this compound is a versatile platform for the introduction of a wide range of functional groups. The existing substituents, the 4,4-dimethylpiperidin-1-yl group and the carboxylic acid group, exert significant influence on the regioselectivity of further substitutions. The tertiary amine of the piperidine ring is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the carboxylic acid group is a deactivating, meta-directing group because it withdraws electron density from the ring.

In electrophilic aromatic substitution reactions, the powerful activating effect of the tertiary amine typically dominates, directing incoming electrophiles to the positions ortho to the amino group (positions 3 and 5). However, the deactivating nature of the carboxyl group at the para position can modulate this reactivity. pressbooks.pubdoubtnut.com

Common electrophilic substitution reactions that can be applied to introduce substituents onto the benzoic acid moiety include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group. Given the directing effects of the existing substituents, the primary products would be 3-nitro-4-(4,4-dimethylpiperidin-1-yl)benzoic acid and potentially dinitro derivatives under harsher conditions.

Halogenation: Reactions with elemental halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a polar solvent can lead to the introduction of halogen atoms at the 3- and 5-positions.

Friedel-Crafts Reactions: While the strongly deactivating nature of the carboxyl group generally hinders Friedel-Crafts alkylation and acylation reactions, the activating influence of the piperidine group might allow for these reactions under specific conditions. doubtnut.com However, the Lewis acid catalysts used in these reactions can complex with the basic nitrogen of the piperidine ring, potentially impeding the reaction.

A summary of potential electrophilic aromatic substitution reactions on this compound is presented in the table below, with expected major products based on the directing effects of the existing groups.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-(4,4-dimethylpiperidin-1-yl)benzoic acid |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic acid |

| Chlorination | Cl₂, AlCl₃ | 3-Chloro-4-(4,4-dimethylpiperidin-1-yl)benzoic acid |

| Sulfonation | Fuming H₂SO₄ | 3-Sulfo-4-(4,4-dimethylpiperidin-1-yl)benzoic acid |

Beyond electrophilic substitution, modern cross-coupling reactions provide a powerful toolkit for introducing a diverse array of substituents with high selectivity. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, can be employed on halogenated derivatives of this compound to form new carbon-carbon and carbon-heteroatom bonds. For instance, a 3-bromo derivative could be coupled with a boronic acid (Suzuki reaction) to introduce a new aryl or alkyl group.

Green Chemistry Approaches and Sustainable Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to reduce environmental impact and improve efficiency. For the synthesis of this compound derivatives, several green chemistry strategies can be implemented.

A key step in the synthesis of the core structure is the formation of the C-N bond between the 4,4-dimethylpiperidine and the benzoic acid moiety, typically achieved through a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. nih.govnih.govdpkmr.edu.in Green approaches to this transformation focus on several aspects:

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. nih.govnih.govdpkmr.edu.in Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles compared to conventional heating. nih.govnih.govdpkmr.edu.in The application of microwave heating to the Buchwald-Hartwig amination of a 4-halobenzoic acid with 4,4-dimethylpiperidine would represent a significant green improvement.

Greener Catalysts: While palladium is a highly effective catalyst for C-N cross-coupling, its high cost and potential toxicity are drawbacks. Research into more sustainable catalyst systems has focused on earth-abundant and less toxic metals like copper. Copper-catalyzed Ullmann-type couplings can be an effective alternative for the synthesis of N-arylpiperidines.

Sustainable Solvents: The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional solvents like DMF and toluene are often toxic and difficult to dispose of. The use of greener solvents such as water, ethanol, or super-critical carbon dioxide is highly desirable. For copper-catalyzed arylations, the use of more environmentally benign solvents has been explored.

The derivatization of the carboxylic acid group can also be approached from a green chemistry perspective. For example, esterifications and amidations can be carried out using catalytic amounts of non-toxic acids or enzymes, avoiding the use of stoichiometric activating agents that generate significant waste.

The table below summarizes some green chemistry approaches applicable to the synthesis of this compound derivatives.

| Synthetic Step | Conventional Method | Green Alternative | Green Advantage |

| C-N Bond Formation | Palladium-catalyzed Buchwald-Hartwig amination with conventional heating in toluene or DMF. | Microwave-assisted Buchwald-Hartwig amination. | Reduced reaction time, potentially higher yields, and lower energy consumption. nih.govnih.govdpkmr.edu.in |

| C-N Bond Formation | Palladium catalysis. | Copper-catalyzed Ullmann coupling. | Use of a more abundant and less toxic metal catalyst. |

| Derivatization of Carboxylic Acid | Use of stoichiometric coupling reagents (e.g., DCC, EDC). | Catalytic esterification/amidation using solid acid catalysts or enzymes. | Reduced waste, use of reusable catalysts. |

| Solvent Choice | Use of volatile organic compounds (VOCs) like toluene, DMF. | Use of water, ethanol, or solvent-free conditions. | Reduced toxicity and environmental impact. |

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Advanced Structural Characterization and Conformational Analysis of 4 4,4 Dimethylpiperidin 1 Yl Benzoic Acid and Its Analogs

Spectroscopic Analysis for Elucidating Molecular Architecture

Spectroscopic techniques are indispensable tools for probing the molecular structure of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its proton and carbon environments, functional groups, and electronic properties can be obtained.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Proton and Carbon Environments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid would be expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the benzoic acid ring would typically appear as two doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The protons on the piperidine (B6355638) ring would show signals in the aliphatic region. Specifically, the methylene (B1212753) protons adjacent to the nitrogen atom would be shifted downfield compared to the other methylene protons of the piperidine ring. The two methyl groups at the C4 position of the piperidine ring would likely appear as a sharp singlet, integrating to six protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be found at the most downfield position. The aromatic carbons would appear in the characteristic region for benzene derivatives, with the carbon attached to the nitrogen (C-N) and the carbon attached to the carboxylic acid group (C-COOH) showing distinct chemical shifts due to the electronic effects of these substituents. The carbons of the 4,4-dimethylpiperidine (B184581) moiety would be observed in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | ~12-13 (broad singlet) | ~167-170 |

| Aromatic CH (ortho to COOH) | ~7.8-8.0 (doublet) | ~130-132 |

| Aromatic CH (ortho to N) | ~6.8-7.0 (doublet) | ~112-115 |

| Aromatic C (ipso to COOH) | - | ~125-128 |

| Aromatic C (ipso to N) | - | ~152-155 |

| Piperidine CH₂ (adjacent to N) | ~3.3-3.5 (triplet) | ~50-53 |

| Piperidine CH₂ (adjacent to C(CH₃)₂) | ~1.5-1.7 (triplet) | ~35-38 |

| Piperidine C (quaternary) | - | ~30-33 |

Note: These are predicted values based on known substituent effects and data from similar structures. Actual experimental values may vary.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A strong, sharp peak around 1680-1710 cm⁻¹ would be indicative of the C=O stretching of the carboxylic acid. The C-N stretching of the tertiary amine would likely appear in the 1250-1020 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would be observed in the 1600-1450 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the benzene ring would give a prominent peak. The C-H stretching vibrations would also be visible.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C=O stretch (Carboxylic Acid) | 1680-1710 (strong) | Moderate |

| C=C stretch (Aromatic) | 1600-1450 (moderate) | Strong |

| C-N stretch (Tertiary Amine) | 1250-1020 (moderate) | Weak |

| C-H stretch (Aromatic) | 3000-3100 (moderate) | Strong |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The presence of the benzene ring conjugated with the carboxylic acid and the nitrogen atom of the piperidine ring would result in characteristic absorption bands in the UV region. The spectrum of this compound would likely show a strong absorption band corresponding to the π → π* transition of the aromatic system. The position of this absorption maximum would be influenced by the electron-donating nature of the dimethylpiperidine group and the electron-withdrawing nature of the carboxylic acid group. Studies on similar aminobenzoic acids have shown absorption maxima in the range of 250-320 nm. researchgate.netnih.govepa.govrsc.orgacs.org

Solid-State Structural Investigations

The arrangement of molecules in the solid state is critical to understanding the physical properties of a compound. X-ray diffraction techniques are the primary methods for determining the three-dimensional structure of crystalline solids.

Single-Crystal X-ray Diffraction Studies of this compound and its Cocrystals/Salts

It is highly probable that in the crystalline state, the molecules would form hydrogen-bonded dimers through their carboxylic acid groups, a common motif for benzoic acids. The piperidine ring is expected to adopt a chair conformation.

The formation of cocrystals and salts with other molecules is a common strategy to modify the physicochemical properties of active pharmaceutical ingredients. nih.govchemscene.comresearchgate.netresearchgate.netacs.orgnih.gov this compound, with its acidic carboxylic group and basic nitrogen atom (though the nitrogen is part of an amide-like system due to resonance with the benzene ring), has the potential to form cocrystals with a variety of coformers, including other acids, bases, and neutral molecules. nih.govchemscene.comresearchgate.netresearchgate.netacs.orgnih.gov Single-crystal X-ray diffraction studies of such cocrystals would reveal the specific intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern their formation and stability.

Interactive Data Table: Representative Crystallographic Data for a Hypothetical Benzoic Acid Cocrystal

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-110 |

| V (ų) | ~1500-2000 |

Note: These are representative values for a hypothetical cocrystal and would vary depending on the coformer.

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding Networks)

The analysis of crystal packing provides a deeper understanding of the forces that hold the molecules together in the crystal lattice.

Polymorphism and Solid-State Forms Impacting Material Science

The conformational flexibility of the piperidine ring and the nature of the substituents on the benzoic acid moiety are key factors that can lead to the formation of different crystalline structures. For instance, studies on various substituted benzoic acids have demonstrated that even minor changes in molecular structure can result in significant differences in crystal packing and, consequently, the emergence of polymorphism.

The study of such analogs is crucial for predicting and understanding the potential solid-state forms of this compound. The presence of the dimethyl groups on the piperidine ring in the target compound introduces steric hindrance that will significantly influence the preferred molecular conformation and the efficiency of crystal packing. This could either favor a specific, highly stable crystalline form or lead to a variety of metastable polymorphs, depending on the crystallization conditions.

The material science implications of polymorphism in this class of compounds are substantial. The control over which polymorphic form is produced is essential for ensuring batch-to-batch consistency in industrial applications. For example, in the context of advanced materials, different polymorphs could exhibit variations in properties such as:

Mechanical Properties: The arrangement of molecules in the crystal lattice affects the material's hardness, elasticity, and tabletability.

Optical Properties: Different crystal packings can lead to variations in refractive index and birefringence.

Solubility and Dissolution Rate: The stability of the crystal lattice directly impacts how readily the material dissolves, a critical factor in pharmaceuticals and other applications.

Further research involving a systematic polymorph screen of this compound, utilizing various solvents and crystallization techniques, would be necessary to fully characterize its solid-state landscape. Techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy would be instrumental in identifying and characterizing any existing polymorphs.

Below is a data table detailing the crystallographic information for the analog, 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, which serves as a reference for the type of structural data essential for understanding polymorphism.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₈N₂O₄ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 18.508 |

| b (Å) | 4.994 |

| c (Å) | 29.594 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2735 |

| Z | 8 |

| Density (calculated) (g/cm³) | 1.353 |

Computational Chemistry and Molecular Modeling of 4 4,4 Dimethylpiperidin 1 Yl Benzoic Acid

Quantum Chemical Investigations and Electronic Structure

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties

No published studies were found that have performed Density Functional Theory (DFT) calculations to determine the optimized molecular geometry and electronic properties of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid. Such calculations are fundamental to understanding the molecule's three-dimensional structure, stability, and the distribution of electron density, which are crucial for predicting its chemical behavior.

Frontier Molecular Orbital Analysis and Reactivity Descriptors

There is no available research on the Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound. Consequently, key reactivity descriptors such as the HOMO-LUMO energy gap, ionization potential, electron affinity, and chemical hardness have not been calculated. This information is vital for predicting the molecule's reactivity and its potential to engage in chemical reactions.

Electrostatic Potential Mapping for Interaction Sites

No studies containing Electrostatic Potential (ESP) maps for this compound have been identified. ESP maps are instrumental in visualizing the charge distribution on the molecular surface, thereby identifying electrophilic and nucleophilic sites that are critical for intermolecular interactions, including those with biological targets.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

A thorough search did not yield any molecular dynamics (MD) simulation studies for this compound. MD simulations are essential for exploring the conformational flexibility of a molecule over time and for understanding how it interacts with its surrounding environment, such as different solvents. This information is crucial for predicting its behavior in biological systems.

Molecular Docking Studies and Ligand-Target Interactions

Identification of Potential Biological Targets through Virtual Screening Approaches

There is no evidence of this compound being included in virtual screening campaigns or subjected to molecular docking studies to identify potential biological targets. Such in silico techniques are pivotal in modern drug discovery for predicting the binding affinity and mode of interaction of a ligand with a protein receptor, thereby suggesting its potential therapeutic applications.

Elucidation of Binding Modes and Interaction Mechanisms with Receptor Proteins (e.g., uPAR, PI3Kα)

The determination of how a ligand binds to its receptor is crucial for understanding its mechanism of action and for guiding the design of more potent and selective analogs. Techniques such as molecular docking and molecular dynamics simulations are employed to predict and analyze these binding modes.

Interaction with Urokinase Plasminogen Activator Receptor (uPAR):

The urokinase plasminogen activator (uPA) system, and its receptor uPAR, are implicated in various physiological and pathological processes, including cancer progression and metastasis, making them attractive targets for therapeutic intervention. nih.govspandidos-publications.comaacrjournals.org The interaction between uPA and uPAR is a key step in the activation of plasminogen to plasmin, a protease involved in the degradation of the extracellular matrix. spandidos-publications.comaacrjournals.org Inhibiting this interaction is a strategy being explored for the development of novel anti-cancer agents. nih.gov

Interaction with Phosphoinositide 3-kinase α (PI3Kα):

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. nih.govresearchgate.net Dysregulation of this pathway, particularly of the PI3Kα isoform, is frequently observed in various human cancers. nih.gov Consequently, PI3Kα is a well-established target for the development of cancer therapeutics. nih.govresearchgate.net

Similar to uPAR, specific molecular modeling studies for this compound with PI3Kα have not been extensively reported. However, the general binding modes of inhibitors to the ATP-binding site of PI3Kα are well-characterized. These inhibitors typically form hydrogen bonds with key residues in the hinge region of the kinase domain. researchgate.net For a compound like this compound, the benzoic acid moiety could potentially interact with the hinge region, while the piperidine (B6355638) group could extend into other regions of the ATP-binding site, contributing to affinity and selectivity. The design of selective PI3Kα inhibitors often focuses on exploiting subtle differences in the amino acid residues lining the binding pocket compared to other PI3K isoforms. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of novel compounds and for providing insights into the structural features that are important for activity.

The development of a predictive QSAR model involves several key steps: compiling a dataset of compounds with known biological activities, calculating a set of molecular descriptors that quantify various aspects of their chemical structure, and using statistical methods to build a model that correlates the descriptors with the activity. mdpi.com

For a series of analogs of this compound, a QSAR study would involve synthesizing and testing a range of derivatives with modifications to both the benzoic acid and the dimethylpiperidine moieties. Descriptors such as steric parameters (e.g., molecular weight, volume), electronic parameters (e.g., partial charges, dipole moment), and hydrophobic parameters (e.g., logP) would be calculated. Statistical techniques like multiple linear regression (MLR) or partial least squares (PLS) could then be used to generate a QSAR equation.

A hypothetical QSAR model for a series of such analogs might reveal that:

Increased hydrophobicity of substituents on the phenyl ring positively correlates with activity, suggesting the importance of hydrophobic interactions.

Electron-withdrawing groups on the phenyl ring enhance activity, indicating a role for electronic effects in binding.

The size and shape of the piperidine ring and its substituents are critical, with specific steric requirements for optimal binding.

The predictive power of the developed QSAR model would be assessed through internal and external validation techniques to ensure its robustness and reliability for predicting the activity of new, untested compounds. mdpi.com

Pharmacophore modeling is another powerful computational tool used in drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. wjgnet.com These features can include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers.

A ligand-based pharmacophore model can be developed by aligning a set of active molecules and identifying the common chemical features that are responsible for their activity. For analogs of this compound, a pharmacophore model might consist of:

An aromatic ring feature corresponding to the phenyl group.

A hydrogen bond acceptor feature from the carboxylic acid group.

A hydrophobic feature representing the dimethylpiperidine moiety.

A positive ionizable feature, assuming the piperidine nitrogen is protonated at physiological pH.

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules that possess the desired features and are therefore likely to be active. wjgnet.com This approach, known as virtual screening, can significantly accelerate the discovery of new lead compounds. The identified hits from virtual screening would then be subjected to further computational analysis, such as molecular docking, to predict their binding modes before being selected for synthesis and biological testing.

Biological Activity and Mechanistic Investigations of 4 4,4 Dimethylpiperidin 1 Yl Benzoic Acid and Its Bioactive Derivatives

In Vitro Biochemical and Cellular Assays

The biological profile of 4-(4,4-dimethylpiperidin-1-yl)benzoic acid and its structural analogs has been explored through a variety of in vitro biochemical and cellular assays. These investigations have revealed a range of activities, from enzyme inhibition to receptor modulation, highlighting the therapeutic potential of this chemical scaffold.

Derivatives of the core piperidine (B6355638) and benzoic acid structures have been investigated for their effects on various enzymes, including matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and other pathological conditions. nih.gov For instance, studies on related scaffolds, such as 2-(arylmethylthio)-cyclopentapyrimidin-4-one, have identified non-competitive inhibitors of MMP-13. nih.gov X-ray crystallography has shown that these inhibitors bind to the S1'* specificity pocket within the S1' subsite of MMP-13. nih.gov While direct studies on this compound are not extensively documented in this context, the broader class of compounds is of interest. For example, an extract from the edible halophyte Limonium tetragonum has demonstrated the ability to inhibit MMP-2 and -9 activities in HT1080 fibrosarcoma cells, suggesting that natural product sources can also provide scaffolds for MMP inhibition. nih.gov

The piperidine moiety is a key pharmacophore in compounds targeting G-protein coupled receptors (GPCRs), such as the opioid receptors. mdpi.com Derivatives of this compound have been central to the development of potent and selective kappa opioid receptor (KOR) antagonists. Structure-activity relationship (SAR) studies on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine analogs led to the identification of JDTic, a highly selective KOR antagonist. nih.gov Further research into this class identified (3R)-7-Hydroxy-N-[(1S,2S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylbutyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide as a particularly potent and selective KOR antagonist, with a Ke value of 0.03 nM at the kappa receptor and high selectivity over mu and delta receptors. nih.gov These findings underscore the importance of the substituted piperidine ring in achieving high-affinity binding to the KOR. mdpi.comnih.govnih.gov

In a different therapeutic area, derivatives containing the piperidinyl benzoic acid scaffold have been developed as inhibitors of Complement Factor B (FB), a crucial serine protease in the alternative pathway (AP) of the complement system. nih.govnih.gov Overactivation of the AP is linked to several diseases. One such derivative, (+)-4-((2S,4R)-1-((5-methoxy-7-methyl-1H-indol-4-yl) methyl)-4-methylpiperidin-2-yl) benzoic acid, was identified as a highly potent CFB-targeting compound. nih.gov This inhibitor binds to the active site of Bb, the activated fragment of CFB, and inhibits the activity of the AP C3 convertase. nih.gov

Table 1: Receptor Binding and Inhibition Data for Bioactive Derivatives

| Compound Class | Target | Activity | Key Findings |

|---|---|---|---|

| Tetrahydroisoquinoline-piperidine derivatives | Kappa Opioid Receptor | Antagonist | Ke value of 0.03 nM with >100-fold selectivity. nih.gov |

Investigations into the mechanisms of action for derivatives related to this compound have included analyses of cellular signaling pathways. For example, the Complement Factor B inhibitor (+)-4-((2S,4R)-1-((5-methoxy-7-methyl-1H-indol-4-yl) methyl)-4-methylpiperidin-2-yl) benzoic acid was found to regulate the expression of cysteinyl aspartate specific proteinase 3 (CASP3) and dipeptidyl peptidase 4 (DPP4), which are involved in apoptosis and fibrosis, respectively. nih.gov In the context of anticancer activity, novel 1,4-naphthoquinone (B94277) derivatives containing a pyrrolidine (B122466) group were found to rapidly induce major stress pathways and autophagy, which could be blocked by ERK and PI3K inhibitors. nih.gov Network pharmacology approaches have also been used to predict the pathways affected by related molecules, with studies on allicin (B1665233) identifying the PPAR signaling pathway as a key mediator of its effects on lipid metabolism. nih.gov

The antimicrobial potential of scaffolds related to this compound has been explored against various pathogens. nih.govmdpi.com For instance, certain 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide (B126) derivatives have demonstrated potent and selective inhibitory activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) as low as 0.25-0.5 µg/mL. nih.gov One compound from this series was also effective against multiple clinical strains of multi-drug resistant S. aureus and exhibited concentration-dependent bactericidal activity. nih.gov Similarly, studies on 4-((4,5-diphenyl-1H-imidazol-2-yl) diazenyl) benzoic acid showed good antibacterial activity, particularly against Gram-positive bacteria. researchgate.net

Regarding anti-inflammatory properties, various benzoic acid derivatives have shown promise. A study on 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid, isolated from Myrsine seguinii, demonstrated strong suppression of TPA-induced inflammation in mice, highlighting that the carboxylic acid and lipophilic moieties are significant for activity. nih.gov Other synthetic carboxylic acid analogues have shown potent inhibitory effects on cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation. nih.govmdpi.com

Table 2: Antimicrobial Activity of Related Benzoic Acid Derivatives

| Compound Class | Target Organism | Activity (MIC) |

|---|---|---|

| 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives | Staphylococcus aureus | 0.25-0.5 µg/mL nih.gov |

| 4-fluorophenyl-substituted hydrazone derivatives | Methicillin-resistant S. aureus | as low as 0.78 µg/mL nih.gov |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives | Staphylococcus aureus ATCC 6538 | 125 µg/mL mdpi.com |

The antineoplastic potential of compounds structurally related to this compound has been an area of active research. A class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides was identified as a new chemical class of antiproliferative agents. nih.gov Further investigation revealed that these compounds act as tubulin inhibitors. nih.gov In another study, a maleimide (B117702) derivative, 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione, was synthesized as a kinase inhibitor. researchgate.netmdpi.com To overcome its poor water solubility, it was complexed with a polymeric carrier, which enhanced its anticancer action towards human colon carcinoma HCT116 cells. researchgate.netmdpi.com Mechanistic studies indicated that this compound's activity involved DNA intercalation. researchgate.net Symmetric 4-aryl-1,4-dihydropyridines have also been synthesized and shown to reduce the viability of human cervical adenocarcinoma (HeLa) and breast carcinoma (MCF-7) cells. mdpi.com

Target Identification and Validation Strategies

Target identification for derivatives of this compound often begins with broad phenotypic screening, followed by more focused mechanistic studies. For example, the discovery of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as antiproliferative agents was followed by COMPARE analysis, a bioinformatics tool that compares the compound's activity profile against a database of known compounds. nih.gov This analysis suggested tubulin as the likely target, which was subsequently validated through biochemical assays with purified tubulin and by observing an increased number of mitotic cells after treatment. nih.gov

In the case of Complement Factor B inhibitors, the target was more defined from the outset, with drug discovery efforts focused on designing selective, orally bioavailable inhibitors for this key serine protease of the alternative pathway. nih.gov Validation involved direct enzymatic assays to measure the inhibition of C3 and C5 convertase formation. nih.govnih.gov For KOR antagonists, target validation relies heavily on radioligand binding assays and functional assays, such as the [³⁵S]GTPγS binding assay, to determine affinity (Ke) and functional antagonism at the kappa, mu, and delta opioid receptors, thereby confirming both the target and selectivity. nih.govnih.gov These strategies, combining computational prediction, phenotypic screening, and direct biochemical and cellular validation, are crucial for elucidating the mechanisms of action for this versatile class of compounds.

Mechanistic Elucidation of Biological Actions

While direct mechanistic studies on this compound are not extensively available in the current body of scientific literature, the structural characteristics of this compound and its derivatives provide a basis for postulating a likely mechanism of action. The presence of a substituted benzoic acid moiety is a key feature shared with a class of synthetic retinoids known as rexinoids, which selectively target and activate Retinoid X Receptors (RXRs). Therefore, it is hypothesized that the biological effects of this compound and its bioactive derivatives may be mediated through the modulation of RXR signaling pathways.

Retinoid X Receptors are nuclear receptors that play a pivotal role in regulating gene transcription involved in a wide array of physiological processes, including cell differentiation, proliferation, and apoptosis. RXRs can function as homodimers or as heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR).

The proposed mechanism of action for this compound derivatives, based on analogy to the well-studied rexinoid Bexarotene (4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid), involves the following key steps:

Ligand Binding and Receptor Activation: The benzoic acid derivative is proposed to bind to the ligand-binding pocket of the RXR. This interaction is thought to induce a conformational change in the receptor.

Dimerization and DNA Binding: Upon activation, RXRs form homodimers (RXR/RXR) which then bind to specific DNA sequences known as Retinoid X Response Elements (RXREs) located in the promoter regions of target genes. elsevierpure.comnih.gov

Recruitment of Coactivators and Transcriptional Regulation: The ligand-activated RXR homodimer recruits coactivator proteins. This complex then initiates the transcription of downstream target genes.

The activation of RXR-mediated signaling can lead to a variety of cellular responses. For instance, studies on Bexarotene and its analogs have demonstrated that RXR activation can induce the expression of tumor suppressor genes, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. elsevierpure.comnih.gov

The biological outcomes of RXR activation are context-dependent and can be influenced by the specific cellular environment and the presence of other nuclear receptor signaling pathways. For example, the interplay between RXR and RAR signaling is crucial in many biological processes, and compounds that selectively modulate RXR can have distinct effects from those that activate both RXR and RAR.

It is important to emphasize that this proposed mechanism for this compound is based on structural analogy to known RXR agonists. Definitive elucidation of its biological actions will require direct experimental investigation, including binding assays to determine its affinity for RXRs and other nuclear receptors, reporter gene assays to assess its ability to activate RXR-mediated transcription, and downstream functional assays to characterize its effects on cellular processes.

The following table presents data for Bexarotene and its analogs, which are structurally related to the compound of interest and act as RXR agonists. This data illustrates the potency and efficacy with which such compounds can modulate RXR activity.

| Compound | EC50 (nM) for RXR Homodimerization | Cell Proliferation Inhibition (% of control) | Reference |

| Bexarotene | ~100 | ~50% at 10 µM | nih.gov |

| Analog A75 | Lower than Bexarotene | >50% at 10 µM | nih.gov |

| Analog A76 | Lower than Bexarotene | >50% at 10 µM | nih.gov |

| Analog A77 | Lower than Bexarotene | >50% at 10 µM | nih.gov |

This data is for Bexarotene and its analogs and is provided for illustrative purposes due to the absence of direct data for this compound.

Applications and Therapeutic Potential of 4 4,4 Dimethylpiperidin 1 Yl Benzoic Acid Derivatives in Drug Discovery

Lead Compound Identification and Optimization in Preclinical Drug Development

There is no available scientific data detailing the role of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid or its derivatives as lead compounds in preclinical drug development. The process of lead optimization, which involves modifying a biologically active compound to improve its efficacy, selectivity, and pharmacokinetic properties, has not been documented for this particular chemical series in accessible research. Consequently, data tables illustrating structure-activity relationships (SAR) or comparative analyses of potency and selectivity for derivatives of this compound cannot be generated.

Potential as Pharmaceutical Intermediates in Complex Drug Synthesis

Information regarding the application of this compound as a pharmaceutical intermediate in the synthesis of more complex drug molecules is not present in the public domain. While its chemical structure suggests potential utility as a building block in organic synthesis, no specific synthetic routes or patented processes citing its use for creating advanced pharmaceutical agents have been published.

Exploration in Specific Disease Areas (e.g., Central Nervous System Disorders, Metabolic Pathways, Oncology, Inflammatory Diseases)

A thorough search has yielded no studies linking this compound or its derivatives to therapeutic modulation in the areas of central nervous system (CNS) disorders, metabolic pathways, oncology, or inflammatory diseases. Research findings, which would typically include in vitro assay results or in vivo model data, are absent from the scientific literature for this compound. Therefore, it is not possible to detail its exploration or potential efficacy in these specific disease contexts.

Translational Research Perspectives for Future Clinical Development

The concept of translational research focuses on bridging the gap between basic scientific discoveries and their practical application in clinical settings. However, for this compound, there are no published preclinical studies, biomarker investigations, or other translational data to inform potential future clinical development. The pathway from laboratory research to patient application has not been initiated or documented for this compound in any publicly available source.

Conclusions and Future Research Directions

Summary of Key Findings on the Academic Research of 4-(4,4-Dimethylpiperidin-1-YL)benzoic Acid

A comprehensive survey of existing scientific databases and academic journals yields minimal specific data on this compound. The primary findings are limited to its basic chemical identity. The hydrochloride salt of the compound is cataloged, and its ethyl ester derivative is also noted in chemical supplier databases.

Unaddressed Research Questions and Challenges in the Field

The absence of dedicated research on this compound presents a multitude of unanswered questions and inherent challenges for researchers. Key among these are:

Synthetic Methodologies: Efficient and scalable synthetic routes to this compound have not been described in the academic literature. Establishing such protocols would be the foundational step for any further investigation.

Physicochemical Properties: A thorough characterization of its physical and chemical properties, such as solubility, stability, and reactivity, is currently unavailable. This data is essential for its potential application in medicinal chemistry or materials science.

Biological Activity: The biological profile of this compound remains entirely unknown. Screening for activity against various biological targets (e.g., enzymes, receptors) could reveal potential therapeutic applications.

Structure-Activity Relationships (SAR): Without a known biological target or activity, no SAR studies have been conducted. Understanding how modifications to the 4,4-dimethylpiperidine (B184581) or benzoic acid moieties affect its properties is a wide-open field of inquiry.

Distinguishing from Analogs: A primary challenge is to differentiate its potential properties and applications from those of its more well-studied structural analogs, such as the aforementioned imatinib (B729) precursor.

Prospects for Novel Therapeutic Development and Chemical Innovation based on the this compound Scaffold

While the current body of research is sparse, the chemical structure of this compound offers intriguing possibilities for future exploration. The benzoic acid moiety is a common feature in many biologically active compounds, and the 4,4-dimethylpiperidine group can confer unique properties such as increased lipophilicity and metabolic stability.

The prospects for this scaffold are, at present, speculative but can be guided by the known activities of similar structures:

Medicinal Chemistry Scaffold: The core structure could serve as a novel scaffold for the development of new therapeutic agents. By functionalizing the carboxylic acid group or modifying the piperidine (B6355638) ring, a library of derivatives could be synthesized and screened for a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, or central nervous system-related targets.

Probe for Chemical Biology: If a specific biological activity is identified, derivatives of this compound could be developed as chemical probes to study biological pathways and disease mechanisms.

Material Science Applications: The rigid structure and potential for intermolecular interactions through the carboxylic acid group could lend itself to applications in materials science, such as the development of novel polymers or crystalline materials with specific properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。